molecular formula C14H20ClN3O3 B1213184 Arimoclomol CAS No. 289893-25-0

Arimoclomol

Número de catálogo B1213184
Número CAS: 289893-25-0
Peso molecular: 313.78 g/mol
Clave InChI: SGEIEGAXKLMUIZ-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arimoclomol is an investigational heat shock protein amplifier. It is being developed for the treatment of Niemann-Pick disease Type C (NPC) by Zevra Therapeutics . It is an orally administered drug and is also intended to treat amyotrophic lateral sclerosis (ALS), a neurodegenerative disease .


Synthesis Analysis

A new efficient chiral synthesis of enantiopure arimoclomol has been reported from ®-(-)-glycidyl nosylate . The off-target pharmacology of arimoclomol was evaluated against a representative set of drug targets and showed modest binding to a few kinases .


Molecular Structure Analysis

Arimoclomol is a small molecule with a chemical formula of C14H20ClN3O3. Its average weight is 313.78 .


Chemical Reactions Analysis

Arimoclomol is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones .

Aplicaciones Científicas De Investigación

Niemann-Pick Disease Type C (NPC)

  • Application : Arimoclomol is being developed as a treatment for NPC, a rare, genetic, neurodegenerative disease .
  • Methods : Arimoclomol is orally administered and acts to help clear lipid build-up in cells, improving lysosomal function . It has been investigated in a Phase 2/3 double-blind, placebo-controlled trial including 50 patients .
  • Results : The exact mechanism of action of Arimoclomol is still unknown. However, evidence indicates that it acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function .

Inclusion Body Myositis (IBM)

  • Application : Arimoclomol has been used in the treatment of IBM, a progressive muscle wasting disease .
  • Methods : Arimoclomol is an oral co-inducer of the cellular heat shock response. It was studied in a multicentre, randomised, double-blind, placebo-controlled study .
  • Results : Arimoclomol was found to be safe and well-tolerated in a pilot study of IBM, reduced key pathological markers of IBM in two in-vitro models, and improved disease pathology and muscle function in mutant valosin-containing protein mice .

Amyotrophic Lateral Sclerosis (ALS)

  • Application : Arimoclomol is being developed as a treatment for ALS, a neurodegenerative disease .
  • Methods : Arimoclomol is an oral therapy that triggers an increase in the production of heat shock proteins (HSPs), a group of proteins involved in stress response that can bind to faulty proteins and help them fold properly .
  • Results : Arimoclomol was found to be neuroprotective in animal models of ALS, with multiple mechanisms of action, including clearance of protein aggregates, a pathological hallmark of sporadic and familial ALS .

Diabetic Neuropathy

  • Application : Arimoclomol has been suggested as a potential treatment for diabetic neuropathy .
  • Methods : Arimoclomol is designed to stimulate a natural cellular repair pathway by activating compounds called “molecular chaperones” .
  • Results : Arimoclomol might be a promising compound for the treatment of diabetic neuropathy and neuropathic pain in (diabetic) neuropathy, due to its neuroprotective and analgesic properties .

Parkinson’s Disease

  • Application : Arimoclomol has been suggested as a potential treatment for Parkinson’s disease .
  • Methods : Arimoclomol is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones. Since damaged proteins, called aggregates, are thought to play a role in many diseases, it could treat a broad range of diseases .
  • Results : Arimoclomol protects neurons from protein aggregation and toxicity, which are common in Parkinson’s disease .

Alzheimer’s Disease

  • Application : Arimoclomol has been suggested as a potential treatment for Alzheimer’s disease .
  • Methods : Arimoclomol is designed to stimulate a natural cellular repair pathway by activating compounds called “molecular chaperones.” .
  • Results : Arimoclomol protects neurons from protein aggregation and toxicity, which are common in Alzheimer’s disease .

Safety And Hazards

Arimoclomol is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Zevra Therapeutics has resubmitted its New Drug Application (NDA) for Arimoclomol for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration (FDA) on December 22, 2023 . The company expects the NDA to be classified as a Class II submission which would be subject to a review period by the FDA within six months from the date of submission . Research presented at WORLD Symposium™ 2023 included an interim analysis from the ongoing four-year open-label extension of the Phase 2/3 clinical trial of arimoclomol .

Propiedades

IUPAC Name

(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/b16-14-/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIEGAXKLMUIZ-XUVDNFPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057701
Record name Arimoclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboximidoyl chloride, N-[(2R)-2-hydroxy-3-(1-piperidinyl)propoxy]-, 1-oxide

CAS RN

289893-25-0
Record name Arimoclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arimoclomol
Reactant of Route 2
Reactant of Route 2
Arimoclomol
Reactant of Route 3
Reactant of Route 3
Arimoclomol
Reactant of Route 4
Arimoclomol
Reactant of Route 5
Reactant of Route 5
Arimoclomol
Reactant of Route 6
Reactant of Route 6
Arimoclomol

Citations

For This Compound
1,690
Citations
ME Cudkowicz, JM Shefner, E Simpson… - Muscle & Nerve …, 2008 - Wiley Online Library
Arimoclomol is an investigational drug for amyotrophic lateral sclerosis (ALS) that amplifies heat shock protein gene expression during cell stress. The objectives of the present study …
Number of citations: 132 onlinelibrary.wiley.com
V Lanka, S Wieland, J Barber… - Expert opinion on …, 2009 - Taylor & Francis
… We review the rationale for testing arimoclomol in sporadic and familial ALS in the context of … of arimoclomol with the disease profile of ALS. The pharmacological profile of arimoclomol …
Number of citations: 65 www.tandfonline.com
M Benatar, J Wuu, PM Andersen, N Atassi, W David… - Neurology, 2018 - AAN Enterprises
… This study provides Class II evidence that arimoclomol is safe and well-tolerated at a dosage of 200 … efficacy outcome measures suggests a possible therapeutic benefit of arimoclomol. …
Number of citations: 124 n.neurology.org
B Kalmar, CH Lu, L Greensmith - Pharmacology & therapeutics, 2014 - Elsevier
… Arimoclomol has been found to be … model ALS, Arimoclomol rescues motor neurons, improves neuromuscular function and extends lifespan. The therapeutic potential of Arimoclomol is …
Number of citations: 148 www.sciencedirect.com
E Mengel, MC Patterson, RM Da Riol… - Journal of inherited …, 2021 - Wiley Online Library
Niemann‐Pick disease type C (NPC) is a rare, genetic, progressive neurodegenerative disorder with high unmet medical need. We investigated the safety and efficacy of arimoclomol, …
Number of citations: 33 onlinelibrary.wiley.com
B Kalmar, S Novoselov, A Gray… - Journal of …, 2008 - Wiley Online Library
… with arimoclomol is effective, in this study we carried out a systematic assessment of different treatment regimes in SOD G93A mice. Treatment with arimoclomol … of arimoclomol involves …
Number of citations: 213 onlinelibrary.wiley.com
D Kieran, B Kalmar, JRT Dick, J Riddoch-Contreras… - Nature medicine, 2004 - nature.com
… Arimoclomol is an analog of bimoclomol, a hydroxylamine … Here we examined whether treatment with arimoclomol could … of both sexes were treated daily with arimoclomol (10 mg/kg …
Number of citations: 630 www.nature.com
PM Machado, MP McDermott, T Blaettler… - The Lancet …, 2023 - thelancet.com
… the safety, tolerability, and efficacy of arimoclomol in people with inclusion body myositis. … arimoclomol (n=74) or placebo (n=78). One participant was randomised in error (to arimoclomol…
Number of citations: 1 www.thelancet.com
CAS Deane, IR Brown - Cell Stress and Chaperones, 2016 - Springer
… arimoclomol is … arimoclomol. Upregulation was not observed of constitutively expressed HSPH1, HSPC1, or HSPA8 following celastrol plus arimoclomol or heat shock plus arimoclomol. …
Number of citations: 46 link.springer.com
P Machado, R Barohn, M McDermott, T Blaetter… - 2022 - AAN Enterprises
… The IBMFRS declined by a mean of 3.25 points with arimoclomol vs. 2.26 points with … in arimoclomol group were gastrointestinal disorders. Patients receiving arimoclomol were more …
Number of citations: 3 n.neurology.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.